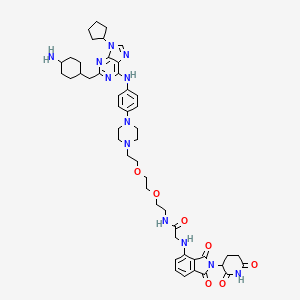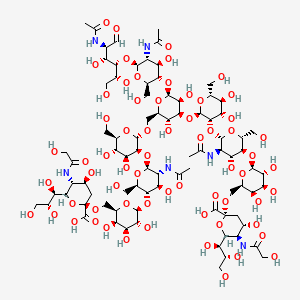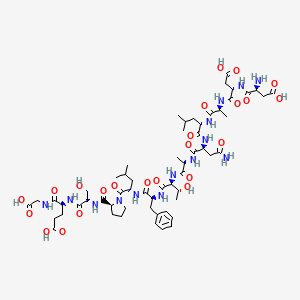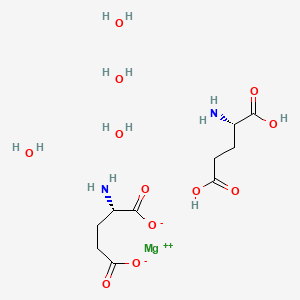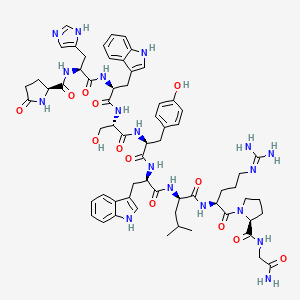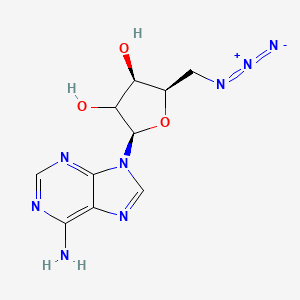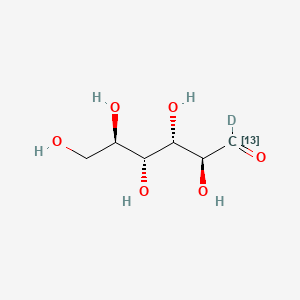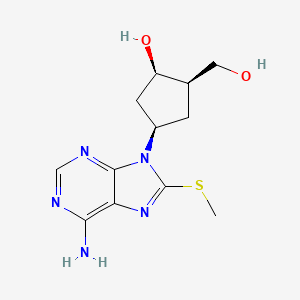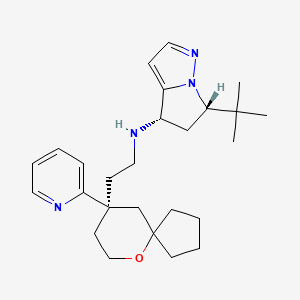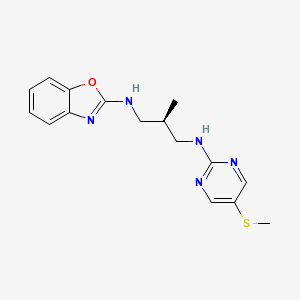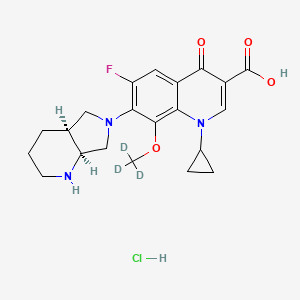
Moxifloxacin-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moxifloxacin-d3 (hydrochloride) is a deuterium-labeled derivative of moxifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of moxifloxacin. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deuterium-labeled moxifloxacin involves a multi-step process starting from furo[3,4-b]pyridine-5,7-dione. The deuterium atoms are incorporated at specific positions in the pyrrolo ring of moxifloxacin through a series of chemical reactions. The process typically involves the use of isotopically labeled reagents such as lithium aluminum deuteride (LiAlD4) and sodium borodeuteride (NaBD4) .
Industrial Production Methods
The industrial production of moxifloxacin hydrochloride involves the purification of the crude product using a mixed solvent of ethanol, water, and concentrated hydrochloric acid. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Moxifloxacin-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of moxifloxacin-d3 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Moxifloxacin-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of moxifloxacin in various samples.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of moxifloxacin.
Medicine: Used in clinical research to study the drug’s efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of new formulations and drug delivery systems
Mechanism of Action
Moxifloxacin-d3 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. By blocking these enzymes, the compound prevents bacterial cells from replicating, leading to their death. This mechanism is similar to that of other fluoroquinolones .
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: A widely used fluoroquinolone with a broad spectrum of activity.
Ofloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness
Moxifloxacin-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-labeled counterparts .
Properties
Molecular Formula |
C21H25ClFN3O4 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i1D3; |
InChI Key |
IDIIJJHBXUESQI-MKOVTIDVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


